TCV-309 chloride

描述

TCV-309 (氯化物) 是一种有效且特异的磷脂酰胆碱激活因子 (PAF) 拮抗剂。它以其抑制兔子和人类血小板中 PAF 诱导的血小板聚集的能力而闻名。 该化合物在过敏性休克和内毒素诱导的低血压等疾病中显示出有益效果 .

准备方法

TCV-309 (氯化物) 的合成涉及多个步骤,包括关键中间体的形成及其随后在特定条件下的反应。详细的合成路线和反应条件属于专有信息,在公开文献中未广泛披露。 工业生产方法通常涉及大规模合成,并采取严格的质量控制措施以确保高纯度和功效 .

化学反应分析

TCV-309 (氯化物) 主要经历典型含酰胺和芳香环等官能团的有机化合物的反应。它可以参与以下反应:

取代反应: 常见的试剂包括卤化剂和亲核试剂。

氧化还原反应: 这些反应不太常见,但可以在特定条件下发生。

水解: 在水或水溶液的存在下,TCV-309 (氯化物) 可以水解形成其组成成分。

科学研究应用

TCV-309 (氯化物) 在科学研究中具有广泛的应用范围:

化学: 用作磷脂酰胆碱激活因子拮抗剂研究中的参考化合物。

生物学: 研究其在抑制血小板聚集和白细胞聚集中的作用。

医学: 探索其在过敏性休克、内毒素诱导的低血压和其他炎症反应等疾病中的潜在治疗效果。

作用机制

TCV-309 (氯化物) 通过特异性抑制磷脂酰胆碱激活因子与其在血小板上的受体结合来发挥作用。这种抑制作用阻止血小板的聚集,这是血凝块形成的关键步骤。 涉及的分子靶标包括磷脂酰胆碱激活因子受体和相关的信号通路 .

相似化合物的比较

与 TCV-309 (氯化物) 类似的化合物包括其他磷脂酰胆碱激活因子拮抗剂,例如:

- WEB 2086

- BN 52021

- CV 6209

TCV-309 (氯化物) 的独特之处在于其在抑制 PAF 诱导的血小板聚集方面的特异性和效力。 它在各种实验模型中比其他拮抗剂显示出更好的疗效 .

生物活性

TCV-309 chloride, a potent and selective antagonist of platelet-activating factor (PAF), has garnered attention for its significant biological activity in various pathological conditions, particularly in shock and inflammatory responses. This article delves into the compound's pharmacological effects, clinical applications, and research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C30H34BrClN4O4

- Molecular Weight : 629.97 g/mol

- CAS Number : 121494-09-5

TCV-309 functions primarily as a PAF antagonist, inhibiting the actions of PAF, which is known to play a critical role in inflammation, thrombosis, and anaphylaxis.

TCV-309 exerts its effects by binding to PAF receptors on platelets and other cells, thereby inhibiting PAF-induced aggregation and subsequent inflammatory responses. The compound has demonstrated high potency with IC50 values ranging from 27 to 58 nM across different species, indicating its effectiveness in blocking PAF activity in vitro .

In Animal Models

- Protection Against Shock

- Effects on Disseminated Intravascular Coagulation (DIC)

| Parameter | Control Group | TCV-309 Treated Group |

|---|---|---|

| Platelet Count | Decreased | Ameliorated |

| Plasma Fibrinogen | Decreased | Ameliorated |

| Prothrombin Time (PT) | Prolonged | Normalized |

| Activated Partial Thromboplastin Time (APTT) | Prolonged | Normalized |

Clinical Studies

A double-blind, randomized controlled trial evaluated the efficacy of TCV-309 in patients with septic shock. Key findings include:

- Patient Demographics : 98 patients with severe systemic inflammatory response syndrome (SIRS) were analyzed.

- Treatment Protocol : Patients received 1.0 mg/kg of TCV-309 or placebo intravenously twice daily for 14 days.

| Outcome Measure | Placebo Group (%) | TCV-309 Group (%) |

|---|---|---|

| Overall Survival at Day 56 | 41.7 | 51.0 |

| Mean Percentage of Failed Organs | 25.1 | 11.9 |

| Recovery from Shock after Day 14 | 9/29 | 2/32 |

Despite no significant difference in overall mortality rates between groups (P = 0.47), TCV-309 treatment resulted in a statistically significant reduction in organ dysfunction (P = 0.04) and improved recovery rates from shock .

Safety Profile

The safety assessment indicated no significant difference in adverse events between the TCV-309 group and placebo, suggesting a favorable safety profile for clinical use .

属性

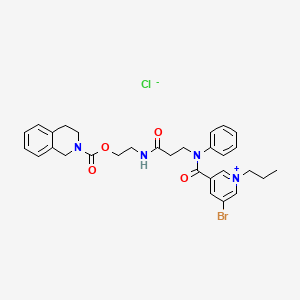

IUPAC Name |

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWMSZWQSYEBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34BrClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。